molecular formula C17H26O5 B12288772 Tert-butyl 3,5-dihydroxy-6-phenylmethoxyhexanoate

Tert-butyl 3,5-dihydroxy-6-phenylmethoxyhexanoate

Cat. No.: B12288772
M. Wt: 310.4 g/mol
InChI Key: BRGGLWKMLWZFAV-UHFFFAOYSA-N
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Description

Tert-butyl 3,5-dihydroxy-6-phenylmethoxyhexanoate is a chemical compound with a complex structure that includes tert-butyl, dihydroxy, and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,5-dihydroxy-6-phenylmethoxyhexanoate typically involves multiple steps, including the protection of hydroxyl groups, selective oxidation, and esterification. One common method involves the use of tert-butyl alcohol and phenylmethanol as starting materials, followed by a series of reactions to introduce the dihydroxy and phenylmethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity and yield. For example, carbonyl reductases can be used in the biosynthesis of similar compounds, achieving high enantioselectivity and yield under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,5-dihydroxy-6-phenylmethoxyhexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl 3,5-dihydroxy-6-phenylmethoxyhexanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 3,5-dihydroxy-6-phenylmethoxyhexanoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3,5-dihydroxy-6-chlorohexanoate: A similar compound with a chloro group instead of a phenylmethoxy group.

    Tert-butyl 3,5-dihydroxyhexanoate: Lacks the phenylmethoxy group but shares the dihydroxy and tert-butyl groups.

Uniqueness

Tert-butyl 3,5-dihydroxy-6-phenylmethoxyhexanoate is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl 3,5-dihydroxy-6-phenylmethoxyhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O5/c1-17(2,3)22-16(20)10-14(18)9-15(19)12-21-11-13-7-5-4-6-8-13/h4-8,14-15,18-19H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGGLWKMLWZFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(COCC1=CC=CC=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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